2-Cyano-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-3-(5-p-tolyl-furan-2-yl)-acrylamide
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Overview
Description
2-Cyano-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-3-(5-p-tolyl-furan-2-yl)-acrylamide is a complex organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a cyano group, a pyrazole ring, and a furan ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-3-(5-p-tolyl-furan-2-yl)-acrylamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, furans, and acrylonitrile derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-3-(5-p-tolyl-furan-2-yl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-3-(5-p-tolyl-furan-2-yl)-acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-3-(5-p-tolyl-furan-2-yl)-acrylamide include other acrylamides with different substituents on the pyrazole and furan rings. Examples include:
- 2-Cyano-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-3-(5-phenyl-furan-2-yl)-acrylamide
- 2-Cyano-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-3-(5-methyl-furan-2-yl)-acrylamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds
Conclusion
This compound is a compound of interest in various scientific fields due to its unique structure and potential applications
Properties
Molecular Formula |
C25H20N4O2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C25H20N4O2/c1-17-8-10-19(11-9-17)23-13-12-22(31-23)15-20(16-26)25(30)27-24-14-18(2)28-29(24)21-6-4-3-5-7-21/h3-15H,1-2H3,(H,27,30)/b20-15+ |
InChI Key |
AQUFGDHBRGGNLS-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=NN3C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=NN3C4=CC=CC=C4)C |
Origin of Product |
United States |
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